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Compound of Interest

Compound Name: Isopropyl 2-Isopropylphenyl Ether

Cat. No.: B134431 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropyl 2-isopropylphenyl ether, also known as o-cumenyl isopropyl ether or Propofol EP

Impurity K, is a chemical compound relevant in the pharmaceutical industry, particularly in the

context of the anesthetic agent Propofol.[1][2][3] A thorough characterization of such impurities

is crucial for drug quality and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is a

primary technique for the structural elucidation of organic molecules. This application note

provides a detailed protocol for the acquisition of 1H and 13C NMR spectra of isopropyl 2-
isopropylphenyl ether and a theoretical assignment of the spectral data based on the

analysis of analogous structures.
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Figure 1. Chemical structure of Isopropyl 2-Isopropylphenyl Ether (C12H18O).

Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm),

multiplicities, and assignments for the 1H and 13C NMR spectra of isopropyl 2-
isopropylphenyl ether. These predictions are based on the analysis of structurally related

compounds and established NMR principles.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.10 - 7.30 Multiplet 4H Ar-H

4.40 - 4.50 Septet 1H O-CH(CH₃)₂

3.20 - 3.30 Septet 1H Ar-CH(CH₃)₂

1.30 Doublet 6H O-CH(CH₃)₂

1.20 Doublet 6H Ar-CH(CH₃)₂

Table 2: Predicted 13C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

154 - 156 Ar-C (C-O)

138 - 140 Ar-C (C-CH)

125 - 127 Ar-CH

123 - 125 Ar-CH

120 - 122 Ar-CH

115 - 117 Ar-CH

70 - 72 O-CH(CH₃)₂

27 - 29 Ar-CH(CH₃)₂

22 - 24 O-CH(CH₃)₂

21 - 23 Ar-CH(CH₃)₂

Experimental Protocols
Materials and Equipment

Isopropyl 2-Isopropylphenyl Ether sample

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Sample Preparation

Accurately weigh approximately 10-20 mg of the Isopropyl 2-Isopropylphenyl Ether
sample.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry

vial.
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Transfer the solution to a 5 mm NMR tube.

Cap the NMR tube securely.

NMR Data Acquisition

1H NMR Spectroscopy

Spectrometer Frequency: 400 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm (-5 to 15 ppm)

13C NMR Spectroscopy

Spectrometer Frequency: 100 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s
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Spectral Width: 240 ppm (-20 to 220 ppm)

Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both 1H and 13C

spectra.

Integrate the peaks in the 1H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei in the molecule.

Spectral Assignment Workflow
The logical process for assigning the NMR signals of Isopropyl 2-Isopropylphenyl Ether is
outlined in the following diagram.
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Workflow for NMR spectral assignment.
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Discussion of Spectral Assignments
1H NMR Spectrum

Aromatic Protons (Ar-H): The four protons on the benzene ring are expected to appear as a

complex multiplet in the range of 7.10-7.30 ppm. Their distinct chemical environments and

spin-spin coupling with each other lead to this complex signal pattern.

Isopropoxy Methoxy Proton (O-CH(CH₃)₂): The single proton of the methine group in the

isopropoxy substituent is expected to be a septet due to coupling with the six equivalent

methyl protons. Its chemical shift is downfield (4.40-4.50 ppm) due to the deshielding effect

of the adjacent oxygen atom.

Isopropyl Methoxy Proton (Ar-CH(CH₃)₂): The methine proton of the isopropyl group directly

attached to the aromatic ring is also a septet, coupling with its six neighboring methyl

protons. It is expected to resonate at a slightly more upfield position (3.20-3.30 ppm)

compared to the isopropoxy methine proton.

Isopropoxy Methyl Protons (O-CH(CH₃)₂): The six equivalent protons of the two methyl

groups in the isopropoxy substituent will appear as a doublet due to coupling with the

methine proton, expected around 1.30 ppm.

Isopropyl Methyl Protons (Ar-CH(CH₃)₂): Similarly, the six equivalent protons of the two

methyl groups on the isopropyl substituent attached to the ring will appear as a doublet

around 1.20 ppm.

13C NMR Spectrum

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon

atom bonded to the isopropoxy group (C-O) is expected to be the most downfield (154-156

ppm) due to the strong deshielding effect of the oxygen. The carbon atom bonded to the

isopropyl group (C-CH) will also be downfield (138-140 ppm). The remaining four aromatic

carbons (CH) will appear in the typical aromatic region of 115-127 ppm.

Isopropoxy Methoxy Carbon (O-CH(CH₃)₂): The methine carbon of the isopropoxy group is

deshielded by the oxygen and is expected to resonate around 70-72 ppm.
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Isopropyl Methoxy Carbon (Ar-CH(CH₃)₂): The methine carbon of the isopropyl group

attached to the ring will appear further upfield, around 27-29 ppm.

Methyl Carbons (O-CH(CH₃)₂ and Ar-CH(CH₃)₂): The carbons of the four methyl groups are

expected in the aliphatic region. The methyl carbons of the isopropoxy group will likely be

slightly downfield (22-24 ppm) compared to the methyl carbons of the isopropyl group on the

ring (21-23 ppm).

Conclusion

This application note provides a comprehensive, albeit theoretical, 1H and 13C NMR spectral

assignment for Isopropyl 2-Isopropylphenyl Ether. The provided experimental protocols offer

a standardized method for acquiring high-quality NMR data for this and similar compounds.

The detailed spectral analysis serves as a valuable reference for researchers and

professionals involved in the synthesis, identification, and quality control of pharmaceutical

compounds and their related impurities. Experimental verification is recommended to confirm

these theoretical assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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